Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
Description
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolinone derivative characterized by a 4-chlorophenyl substituent at position 3 of the quinazolinone core, a thioacetate linkage, and an isopropyl ester group.
Properties
CAS No. |
740837-79-0 |
|---|---|
Molecular Formula |
C19H17ClN2O3S |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-12(2)25-17(23)11-26-19-21-16-6-4-3-5-15(16)18(24)22(19)14-9-7-13(20)8-10-14/h3-10,12H,11H2,1-2H3 |
InChI Key |
JFCAWQQYOQIVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Cyclization
-
Methyl Anthranilate Formation : Anthranilic acid is esterified with methanol under acidic conditions to yield methyl anthranilate.
-
Thioureation : Reacting methyl anthranilate with 4-chlorophenyl isothiocyanate in dimethyl sulfoxide (DMSO) forms a thiourea intermediate. Sodium hydroxide and carbon disulfide facilitate dithiocarbamate formation.
-
Cyclization : Heating the dithiocarbamate in ethanol induces cyclization, producing 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one.
Key Data :
Alkylation with Isopropyl Chloroacetate
The thiol group at position 2 undergoes nucleophilic substitution with isopropyl chloroacetate to form the thioether linkage.
Reaction Conditions
-
Substrate : 3-(4-chlorophenyl)-2-mercaptoquinazolin-4(3H)-one (1 equiv)
-
Alkylating Agent : Isopropyl chloroacetate (1.2 equiv)
-
Base : K₂CO₃ (2 equiv)
Workup :
-
Cool the reaction mixture and pour into ice-water.
Key Data :
Alternative Pathways and Optimization
Microwave-Assisted Alkylation
Microwave irradiation (100°C, 30 min) in DMF with Cs₂CO₃ as a base enhances reaction efficiency, reducing time to 1 hour.
Advantages :
Green Solvent Approaches
Bio-based solvents like eucalyptol offer sustainable alternatives to DMF, though reaction times increase (12–24 hours).
Characterization and Purity
| Parameter | Value/Observation | Source |
|---|---|---|
| Melting Point | 155–157°C | |
| Molecular Formula | C₁₉H₁₇ClN₂O₃S | |
| HPLC Purity | ≥98% |
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Solvent | Key Advantage |
|---|---|---|---|---|
| Conventional | 70–80 | 6–8 | DMF | Reproducibility |
| Microwave | 85–90 | 1 | DMF | Speed, efficiency |
| Green Solvent | 65–75 | 12–24 | Eucalyptol | Sustainability |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Research indicates that compounds similar to Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate exhibit antiviral properties. For instance, derivatives of quinazoline have shown effectiveness against viral strains such as HIV and Dengue virus. Studies have demonstrated that these compounds can inhibit viral replication by targeting specific viral enzymes or proteins .
2. Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to the structural similarities with known anticancer agents. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer lines, including breast and pancreatic cancers .
3. Antimicrobial Activity
The compound's thioacetate moiety may contribute to antimicrobial properties. Research on related thioether compounds has shown effectiveness against a range of bacterial strains, suggesting that this compound could also possess similar antimicrobial activity .
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral potential of quinazoline derivatives, researchers found that a compound structurally similar to this compound exhibited significant inhibitory effects against the Dengue virus with an EC50 value in the low micromolar range. This suggests a promising avenue for further development as an antiviral agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of quinazoline derivatives revealed that a related compound induced significant apoptosis in MCF-7 breast cancer cells. The mechanism was linked to cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways, indicating that this compound may share similar mechanisms .
Mechanism of Action
The mechanism of action of Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Features
The compound is compared to two analogs from the evidence:
Functional Group Impact
- This difference could influence binding affinity in biological systems. The adamantyl group in the third compound introduces steric bulk, likely reducing solubility but increasing lipophilicity, which may affect membrane permeability .
- Ester vs. In contrast, the propanamide group in the adamantyl derivative offers greater metabolic stability .
Biological Activity
Isopropyl 2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, a compound with the molecular formula C19H17ClN2O3S and CAS number 740837-79-0, is a derivative of quinazoline known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Weight : 388.87 g/mol
- Density : 1.33 g/cm³ (predicted)
- Boiling Point : 537.0 °C (predicted)
- pKa : -1.52 (predicted)
Antimicrobial Activity
Quinazoline derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli . In vitro studies have shown that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents.
Anticancer Activity
The anticancer properties of quinazoline derivatives are notable, particularly in targeting various cancer cell lines. For instance, a study highlighted that related quinazoline compounds demonstrated cytotoxic effects against A549 lung cancer cells with IC50 values ranging from 0.009 to 0.026 µM for EGFR inhibition . The ability of these compounds to induce apoptosis and arrest the cell cycle in cancer cells has been emphasized in several studies .
Antihypertensive Effects
Some studies have reported the antihypertensive effects of quinazoline derivatives through their action as α1-adrenergic receptor blockers. Compounds structurally related to this compound have shown promising results in reducing blood pressure in animal models without significantly affecting heart rate .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of specific enzymes such as EGFR and HER2, which are crucial in cancer progression .
- Receptor Modulation : The interaction with adrenergic receptors contributes to the antihypertensive effects observed in various studies .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant factor in the anticancer activity of this compound class .
Case Studies and Research Findings
Q & A
Basic Research Question
- 1H/13C NMR : Confirm the thioether linkage (δ 3.8–4.2 ppm for SCH2) and the isopropyl group (δ 1.2–1.4 ppm for CH3). The 4-chlorophenyl group is identified via aromatic protons at δ 7.3–7.6 ppm .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 415.05 for C19H17ClN2O3S) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions (e.g., ester hydrolysis) .
- Catalyst Screening : Test phase-transfer catalysts like tetrabutylammonium bromide to enhance thiolate reactivity .
- Temperature Gradients : Use microwave-assisted synthesis at 100°C for 2 hours to increase efficiency (yield: ~85%) .
Data Contradiction Note : Conflicting yields (65% vs. 85%) may arise from residual moisture in solvents; use molecular sieves for moisture-sensitive steps .
What strategies address discrepancies in reported biological activities of quinazolinone analogs?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) using standardized assays (e.g., MIC for antimicrobial activity) .
- Molecular Docking : Simulate binding to targets like EGFR or DHFR to explain potency differences. For example, the 4-chlorophenyl group may enhance hydrophobic interactions in enzyme pockets .
- Batch Reproducibility : Ensure consistent purity (>95% by HPLC) to rule out impurities skewing bioassay results .
How to design a mechanistic study for this compound’s anticancer potential?
Advanced Research Question
- In Vitro Assays :
- In Silico Analysis : Perform molecular dynamics simulations (e.g., GROMACS) to predict stability of compound-target complexes .
Experimental Design Note : Include positive controls (e.g., doxorubicin) and validate results across three biological replicates .
What stability challenges arise during storage, and how are they mitigated?
Basic Research Question
- Degradation Pathways : The thioether bond is prone to oxidation; the ester group may hydrolyze under acidic/basic conditions .
- Storage Protocol :
Advanced Analysis : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives at m/z +16) .
How are synthetic byproducts analyzed to refine reaction mechanisms?
Advanced Research Question
- Byproduct Identification : LC-MS/MS detects intermediates like unreacted 2-mercaptoquinazolinone (m/z 289) or hydrolyzed acetates .
- Mechanistic Insight : Competing ester hydrolysis under basic conditions suggests pH control (<9.0) is critical. Kinetic studies (e.g., varying base strength) can clarify dominant pathways .
Data Interpretation : Quantify byproduct ratios (<5% acceptable) and adjust stoichiometry (1.1:1 thiol:chloroacetate) to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
